2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine
Description
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine is a fused heterocyclic compound featuring a triazolo[4,3-a]pyridine core integrated with a diazepine ring system.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-6-12-9(5-1)10-14-15-11-13-7-3-4-8-16(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQKBHDPZSDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143536 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-36-3 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole-Amine Cyclocondensation with Diazepine Precursors
A foundational approach involves cyclocondensation of 1,2,3-triazole-4(5)-amines with diazepine intermediates. For example, 5-amino-1,2,3-triazole-4-carboxylic acid derivatives can react with diketones or diamines under acidic conditions to form the diazepine ring. In one protocol:
- Intermediate Preparation : 5-Amino-1,2,3-triazole-4-carbaldehyde is treated with 1,3-diaminopropane in toluene at 80°C, yielding a diazepine-triazole Schiff base.
- Cyclization : The Schiff base undergoes intramolecular cyclization in the presence of POCl₃, forming the triazolo[4,3-a]diazepine scaffold.
Optimization Notes :
- Solvent Effects : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency (yield: 68–72%).
One-Pot Multicomponent Synthesis
Convergent Assembly
A streamlined one-pot method combines 3,6-dichloropyridazine, 3-methyl-1H-tetrazole, and 2-aminopyridine in toluene at reflux:
- Triazole Formation : 3,6-Dichloropyridazine reacts with 3-methyl-1H-tetrazole via nucleophilic aromatic substitution.
- Diazepine Cyclization : Addition of 1,3-diaminopropane and PPMA (polyphosphoric acid) facilitates ring expansion.
- In Situ Coupling : Pyridine incorporation occurs via copper-catalyzed Ullmann coupling (120°C, 18 h).
Yield Optimization :
- Temperature Gradient : Gradual heating from 60°C to 120°C improves regioselectivity.
- Acid Choice : PPMA outperforms PPA (polyphosphoric acid) in reducing tar formation.
Reductive Amination and Protective Group Tactics
Diazepine Ring Closure
Reductive amination proves effective for constructing the diazepine ring:
- Ketone Intermediate : 3-Oxo-pentanedioic acid is condensed with 1,2,3-triazole-4-amine.
- Reduction : Sodium cyanoborohydride in MeOH/HOAc (pH 5) selectively reduces the imine bond (yield: 65%).
Protection-Deprotection :
- Boc Protection : tert-Butoxycarbonyl groups shield secondary amines during Suzuki coupling.
- Deprotection : HCl in dioxane (1:1 v/v) cleanly removes Boc groups without ring degradation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Triazolo-Pyridine Derivatives
- [1,2,4]Triazolo[4,3-a]pyridin-3-amine : Synthesized via amide coupling reactions, this compound lacks the diazepine ring but shares the triazolo-pyridine core. It has been explored as a precursor for tankyrase inhibitors, with modifications at the 3-position influencing target affinity .
- 7,10-Dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile: Features a pyrano ring fused to the triazolo-pyridine system. Optimized synthesis methods achieved yields of 92–95%, highlighting superior synthetic accessibility compared to the diazepine-containing target compound .
Triazolo-Diazepine Analogues
Triazolo-Quinoxaline Derivatives
- [1,2,4]Triazolo[4,3-a]quinoxaline: Replacing the diazepine with a quinoxaline ring shifts pharmacological activity. Derivatives bearing benzylpiperazine moieties demonstrated potent positive inotropic effects in cardiac tissue, with stroke volume increases up to 9.92% .
Antimicrobial and Anti-inflammatory Effects
- [1,2,4]Triazolo[4,3-a]pyrimidin-7-ones: Exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli.
- Fused triazolo[4,3-a]pyrimidines : Demonstrated 36–56% anti-inflammatory efficacy in carrageenan-induced rat models, comparable to indomethacin .
Key Differentiators and Challenges
- Structural Complexity: The diazepine ring in the target compound introduces synthetic complexity and stability issues absent in pyrano/thieno or quinoxaline analogues.
- Synthetic Feasibility: High yields (>90%) for pyrano/thieno systems contrast with the discontinued status of the diazepine compound, suggesting unresolved synthetic or stability hurdles .
Biological Activity
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine is a heterocyclic compound that combines triazole and diazepine rings with a pyridine moiety. This unique structural configuration suggests potential biological activities that warrant investigation. The compound's molecular formula is C11H13N5, with a molecular weight of 215.25 g/mol.
The synthesis of this compound typically involves cyclization reactions between triazole derivatives and diazepine precursors under controlled conditions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Biological Activity Overview
Research has indicated that compounds with similar structures to this compound exhibit various biological activities:
- Anticancer Activity : Compounds in the triazole family have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, related triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against pathogenic bacteria. For example, certain synthesized triazole-thiones showed good efficacy against several bacterial strains compared to standard antibiotics like chloramphenicol .
- Neuroprotective Effects : Related compounds have been explored for their potential in treating neurodegenerative diseases. The structural similarities suggest that this compound may also exhibit neuroprotective properties.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that specific compounds exhibited potent activity with IC50 values significantly lower than those of traditional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized triazole-thiones against common pathogens. The results demonstrated that certain derivatives outperformed established antibiotics in inhibiting bacterial growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
